2-Ethylaniline
Overview
Description
2-Ethylaniline, also known as 2-ethylbenzenamine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where an ethyl group is substituted at the ortho position of the benzene ring. This compound is a colorless to yellow liquid with a characteristic amine odor. It is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylaniline can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by reduction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the nitration and reduction route due to its cost-effectiveness and scalability. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylaniline undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form ethylcyclohexylamine using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, nitration, and sulfonation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Ethylcyclohexylamine.
Substitution: Brominated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Ethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylaniline depends on its specific application. In chemical reactions, the amino group on the benzene ring acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, potentially affecting biochemical pathways .
Comparison with Similar Compounds
2-Ethylaniline can be compared with other aniline derivatives, such as:
Aniline: The parent compound, which lacks the ethyl group. It is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
N-Methylaniline: Contains a methyl group on the nitrogen atom, which affects its reactivity and solubility.
2-Methylaniline: Similar to this compound but with a methyl group instead of an ethyl group, leading to differences in steric effects and reactivity
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of numerous valuable products.
Properties
IUPAC Name |
2-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVBIWIRCKMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | 2-ETHYLANILINE | |
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Related CAS |
116267-92-6 | |
Record name | Benzenamine, 2-ethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0042242 | |
Record name | 2-Ethylaniline | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline] | |
Record name | 2-ETHYLANILINE | |
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Record name | 2-Ethylaniline | |
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Boiling Point |
209.65 °C | |
Record name | 2-ETHYLANILINE | |
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Flash Point |
185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP) | |
Record name | 2-ETHYLANILINE | |
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Record name | 2-Ethylaniline | |
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Record name | 2-ETHYLANILINE | |
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Solubility |
Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether | |
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Density |
0.982 @ 20 °C | |
Record name | 2-ETHYLANILINE | |
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Vapor Pressure |
0.17 [mmHg], 0.170 mm Hg | |
Record name | 2-Ethylaniline | |
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Color/Form |
Brown liquid | |
CAS No. |
578-54-1 | |
Record name | 2-ETHYLANILINE | |
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Record name | 2-Ethylaniline | |
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Record name | Benzenamine, 2-ethyl- | |
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Record name | 2-Ethylaniline | |
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Record name | 2-ethylaniline | |
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Record name | 2-ETHYLANILINE | |
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Melting Point |
-46.5 °C | |
Record name | 2-ETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5698 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Ethylaniline is C8H11N, and its molecular weight is 121.18 g/mol.
A: Several spectroscopic techniques have been employed to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to the amine and aromatic functional groups. Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, offers detailed insights into the structure and bonding of the molecule. [, , , , , , , , ]
A: Poly(this compound) exhibits enhanced solubility in organic solvents compared to its unsubstituted counterpart, polyaniline. It can dissolve in solvents like N-methylpyrrolidone at concentrations as high as 200 mg/mL. []
A: Studies show that incorporating surfactants during the synthesis of Poly(this compound) can significantly influence the polymer's morphology. For instance, using Sodium dodecyl sulfate (SDS), tetradecyltrimethylammonium bromide (TTAB), or polyoxyethylene octyl phenyl ether (Triton-X 100) leads to distinct morphological changes observable through Scanning Electron Microscopy (SEM). []
A: While this compound itself might not be a widely recognized catalyst, research suggests its potential role in facilitating specific chemical transformations. For example, it can act as a building block for synthesizing Schiff base ligands, which can then complex with metals like rhodium to form catalysts. These complexes have shown promising activity in various reactions. []
A: The presence of the ethyl group at the ortho position of aniline introduces steric hindrance and electronic effects. This influences properties like polymerization behavior, solubility, and electrochemical properties of the resulting polymers. Studies have shown that Poly(this compound) exhibits different characteristics compared to polyaniline, such as improved solubility in organic solvents and altered redox potentials. [, , , , , , ]
A: Research indicates that Poly(this compound) demonstrates good environmental stability, a feature crucial for various applications. Studies have explored its thermal stability using Thermogravimetric Analysis (TGA), revealing its degradation behavior at different temperatures. []
A: Highly sensitive techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) are employed for detecting and quantifying this compound in complex mixtures. This method allows for separating the analyte from other components based on its volatility and then identifying and quantifying it based on its mass-to-charge ratio. [, ]
A: Studies have identified specific bacterial strains capable of degrading this compound. These bacteria, including those belonging to the genera Rhodococcus and Sphingobium, can utilize this compound as a sole carbon and energy source, showcasing a potential bioremediation strategy for contaminated environments. []
A: Choosing alternatives or substitutes for this compound depends heavily on the specific application. For instance, in polymer chemistry, other substituted anilines or different classes of conducting polymers might offer comparable or even superior properties depending on the desired characteristics. [, , , , , ]
A: Research on polyaniline and its derivatives, including Poly(this compound), has evolved significantly over the past few decades. Key milestones include understanding the polymerization mechanisms, exploring doping strategies to enhance conductivity, and developing applications in various fields such as sensors, electronics, and energy storage. [, , , ]
A: The study of this compound and its derivatives bridges various disciplines, including organic chemistry, polymer science, materials science, and analytical chemistry. This interdisciplinary approach has led to advancements in understanding the synthesis, properties, and potential applications of this compound and its associated materials. [, , , , , ]
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